

Technical Guide: Structural Elucidation of Methyl 4-cyano-3,5-dimethoxybenzoate

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Compound of Interest

Compound Name: *Methyl 4-cyano-3,5-dimethoxybenzoate*

Cat. No.: *B8489985*

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Executive Summary

Methyl 4-cyano-3,5-dimethoxybenzoate (C₁₁H₁₁NO₄) is a critical intermediate in the synthesis of complex pharmaceutical agents. Its structure combines a symmetric electron-rich aromatic core with two competing electron-withdrawing groups (nitrile and ester). Because of its high symmetry, standard ¹H NMR can be deceptive; definitive characterization requires a multi-modal approach combining IR (nitrile confirmation), ¹³C NMR (symmetry verification), and HRMS.

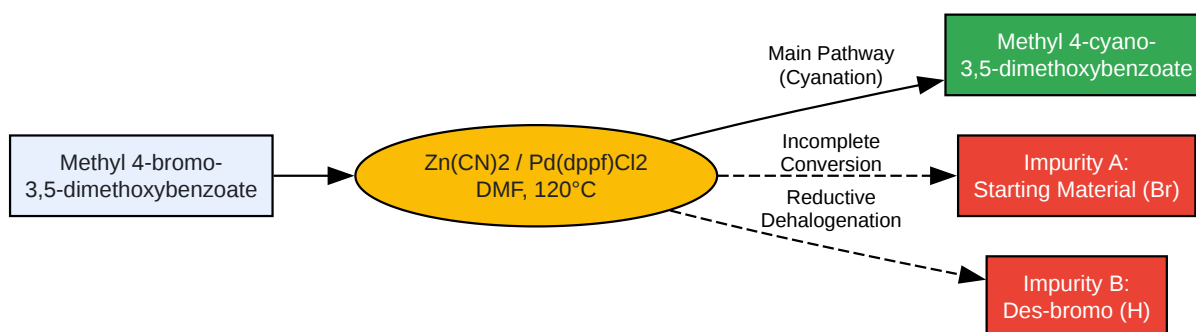
This guide details the "First Principles" elucidation logic, separating the target molecule from its common precursors (e.g., Methyl 3,5-dimethoxybenzoate or Methyl 4-bromo-3,5-dimethoxybenzoate).

Synthesis Context & Impurity Profiling

Understanding the synthetic origin is the first step in elucidation, as it dictates the impurity profile. The most robust modern synthesis involves the Palladium-catalyzed cyanation of the aryl bromide precursor.

Synthetic Pathway (Pd-Catalyzed Cyanation)

The transformation replaces the Bromine at the C4 position with a Cyano group. Incomplete conversion results in the Bromo-impurity, while reductive elimination errors can lead to the Des-bromo (proton) impurity.



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Figure 1: Synthesis pathway highlighting the critical origin of potential impurities.

Structural Elucidation Strategy

The elucidation relies on confirming three structural features:

- The Core: 1,3,4,5-tetrasubstituted benzene ring.[1]
- The Symmetry: Equivalence of C2/C6 and C3/C5 positions.
- The Nitrile: Definitive presence of the -CN group (differentiating from -H or -Br).

Mass Spectrometry (HRMS)

- Theoretical Monoisotopic Mass: 221.0688 Da ([M+H]⁺)
- Formula: C₁₁H₁₁NO₄
- Diagnostic: The presence of an odd molecular weight (221) in ESI+ mode strongly suggests an odd number of nitrogens (Nitrogen Rule), supporting the mono-nitrile substitution.

- Isotope Pattern: Absence of the characteristic 1:1 doublet of Bromine ($^{79}\text{Br}/^{81}\text{Br}$) confirms the consumption of the starting material.

Infrared Spectroscopy (FT-IR)

IR is the fastest "Go/No-Go" decision point for this molecule.

Functional Group	Frequency (cm^{-1})	Intensity	Assignment
Nitrile ($-\text{C}\equiv\text{N}$)	2220 – 2240	Medium/Sharp	Critical Proof of Structure. Distinct from Alkyne.
Ester ($\text{C}=\text{O}$)	1715 – 1730	Strong	Methyl Ester stretch.
C-O Stretch	1100 – 1300	Strong	Aryl alkyl ether (OMe) & Ester C-O.
C-H (Ar)	> 3000	Weak	Aromatic C-H stretch.

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule renders the NMR spectra deceptively simple.

^1H NMR (Proton) - 400 MHz, DMSO-d_6

Due to the plane of symmetry running through C1 and C4, the protons at positions 2 and 6 are chemically equivalent, as are the methoxy groups at 3 and 5.

Shift (δ ppm)	Multiplicity	Integral	Assignment	Notes
7.30 – 7.45	Singlet (s)	2H	Ar-H (C2, C6)	Deshielded by Ester and CN. Singlet confirms symmetry.
3.90 – 3.95	Singlet (s)	6H	-OCH ₃ (C3, C5)	Two equivalent methoxy groups.
3.85 – 3.88	Singlet (s)	3H	-COOCH ₃	Ester methyl group.

Crucial Check: If you see doublets in the aromatic region, the symmetry is broken (likely partial demethylation or regioisomer contamination).

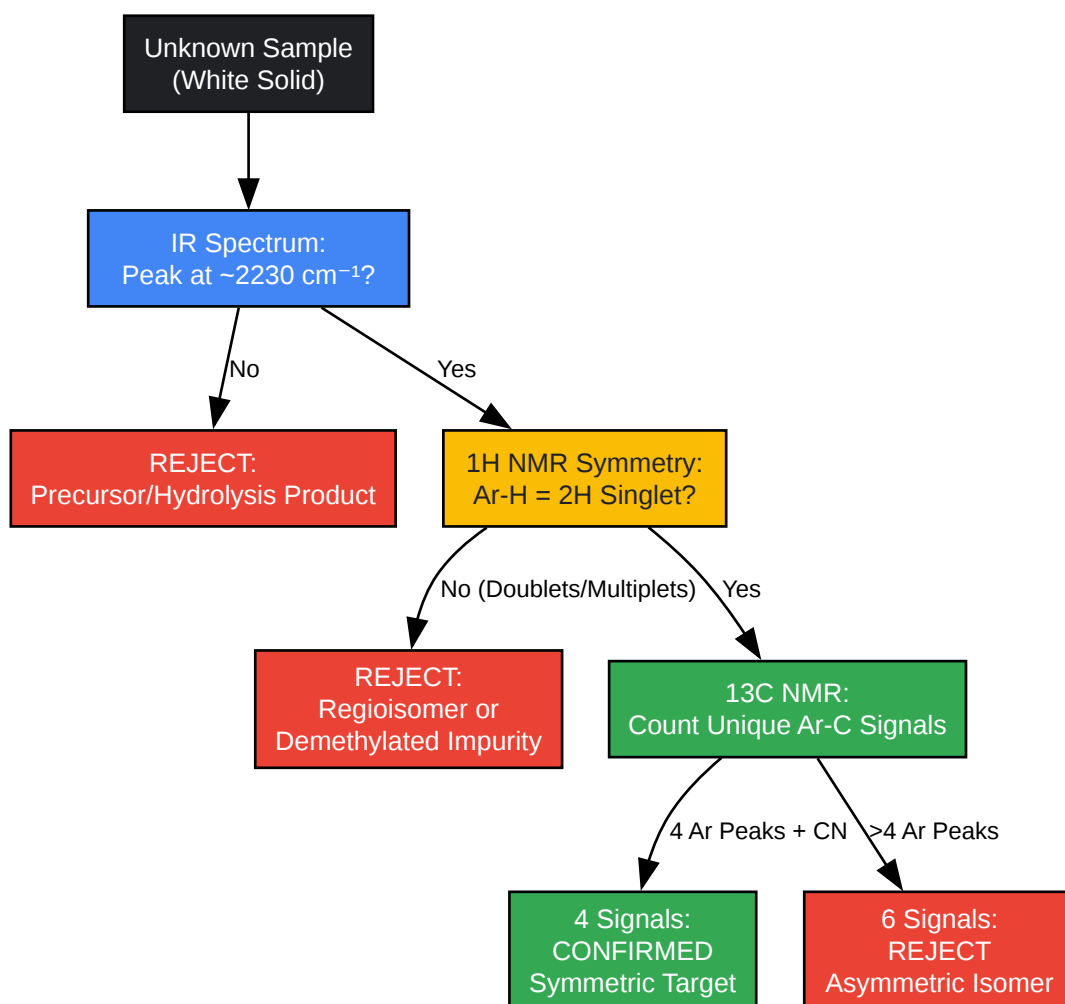
¹³C NMR (Carbon) - 100 MHz, DMSO-d₆

Counting the unique carbon signals is the definitive validation method.

Shift (δ ppm)	Type	Assignment	Reasoning
165.5	Quaternary	C=O (Ester)	Typical ester carbonyl.
161.0	Quaternary	C3, C5 (Ar-O)	Deshielded by Oxygen attachment.
133.5	Quaternary	C1 (Ar-C=O)	Ipsso to ester.
114.5	Quaternary	-CN (Nitrile)	Diagnostic Nitrile carbon.
108.0	CH	C2, C6 (Ar-H)	Ortho to OMe, shielded relative to benzene.
95.0 – 105.0	Quaternary	C4 (Ar-CN)	Ipsso to Nitrile. Often shielded by ortho-methoxy resonance.
56.5	CH ₃	-OCH ₃	Methoxy carbons.
52.5	CH ₃	-COOCH ₃	Ester methyl carbon.

Elucidation Logic Flowchart

The following decision tree illustrates the self-validating logic required to confirm the structure and reject common analogues.



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Figure 2: Logical decision tree for structural validation based on spectral data.

Analytical Protocol (HPLC-UV)

To quantify purity and identify the "Des-bromo" or "Starting Material" impurities, use the following Reverse Phase HPLC method.

Method Parameters:

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μm .
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.

- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic core) and 220 nm (nitrile/ester absorption).
- Temperature: 30°C.

Retention Time Logic:

- Des-bromo impurity (H-substituted): Elutes earliest (least lipophilic).
- Target (Cyano): Elutes middle (CN is polar but planar).
- Bromo-precursor: Elutes latest (Br is significantly lipophilic).

References

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